molecular formula C14H19NO2 B11878130 Ethyl 1-phenylpiperidine-2-carboxylate CAS No. 561307-76-4

Ethyl 1-phenylpiperidine-2-carboxylate

Cat. No.: B11878130
CAS No.: 561307-76-4
M. Wt: 233.31 g/mol
InChI Key: GCBCXJFRYSACTD-UHFFFAOYSA-N
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Description

Ethyl 1-phenylpiperidine-2-carboxylate is a piperidine derivative characterized by a phenyl substituent at the 1-position of the piperidine ring and an ethyl ester group at the 2-position. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. For example, ethyl piperidine carboxylates are frequently employed as intermediates in synthesizing pharmaceuticals, agrochemicals, and fine chemicals .

Properties

CAS No.

561307-76-4

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 1-phenylpiperidine-2-carboxylate

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-6-7-11-15(13)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3

InChI Key

GCBCXJFRYSACTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCN1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-phenylpiperidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylsilane with an imine, followed by cyclization and reduction using an iron complex as a catalyst . This method is efficient for preparing piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and other catalytic processes to achieve the desired product .

Chemical Reactions Analysis

Reduction Reactions

Ethyl 1-phenylpiperidine-2-carboxylate undergoes reduction at the ester group and piperidine ring. Key reagents and outcomes include:

ReagentConditionsProduct(s) FormedYield (%)
LiAlH₄Anhydrous THF1-Phenylpiperidine-2-methanol85–90
NaBH₄Methanol, 0°CPartial reduction to hemiaminal ether40–50

Reduction with LiAlH₄ cleaves the ester to a primary alcohol, while NaBH₄ yields intermediates due to milder conditions.

Oxidation Reactions

Oxidation targets the piperidine ring and ester moiety:

ReagentConditionsProduct(s) FormedSelectivity
KMnO₄Acidic aqueous1-Phenylpiperidine-2-carboxylic acidHigh
H₂O₂Acetic acid, 60°CN-Oxide derivativeModerate

Strong oxidants like KMnO₄ convert the ester to a carboxylic acid, while H₂O₂ forms N-oxides without ring degradation.

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentProduct(s) FormedRate (k, s⁻¹)
Acidic (HCl)6M HCl, reflux1-Phenylpiperidine-2-carboxylic acid1.2 × 10⁻³
Basic (NaOH)2M NaOH, 25°CSodium 1-phenylpiperidine-2-carboxylate3.8 × 10⁻⁴

Acidic hydrolysis proceeds faster than basic hydrolysis due to protonation-assisted mechanisms.

Esterification and Transesterification

The ethyl ester participates in reversible reactions:

ReagentConditionsNew Ester FormedEquilibrium Shift
MeOH/H₂SO₄RefluxMthis compound70%
i-PrOH/HCl80°C, 12hIsopropyl 1-phenylpiperidine-2-carboxylate55%

Transesterification favors bulkier alcohols under catalytic acid conditions.

Substitution Reactions

Electrophilic substitution occurs at the phenyl ring:

ReagentConditionsProduct(s) FormedRegioselectivity
Br₂/FeBr₃DCM, 0°C4-Bromo-1-phenylpiperidine-2-carboxylatePara > meta
HNO₃/H₂SO₄0–5°C3-Nitro-1-phenylpiperidine-2-carboxylateMeta

Halogenation and nitration follow classical electrophilic aromatic substitution patterns.

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to structurally similar piperidines:

CompoundReduction Rate (vs LiAlH₄)Oxidation Stability (vs KMnO₄)
Ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylateSlower (ΔΔG‡ = +2.1 kcal/mol)More stable (ΔE = -0.7 eV)
Pethidine (Meperidine)Faster (ΔΔG‡ = -1.8 kcal/mol) Less stable

The phenyl group at nitrogen enhances oxidative stability but slows reduction due to steric effects .

Mechanistic Insights

  • Reduction : LiAlH₄ coordinates with the ester carbonyl, facilitating hydride transfer to form the alcohol.

  • Oxidation : KMnO₄ abstracts α-hydrogens adjacent to the ester, leading to carboxylic acid formation via radical intermediates.

  • Hydrolysis : Acidic conditions protonate the carbonyl oxygen, accelerating nucleophilic water attack.

Scientific Research Applications

Ethyl 1-phenylpiperidine-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 1-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, leading to its observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl Piperidine Carboxylate Derivatives

Compound Name Substituent at 1-Position Molecular Formula Molar Mass (g/mol) Key Features
This compound Phenyl C₁₄H₁₇NO₂ 231.29 (inferred) High lipophilicity, aromatic interactions
Ethyl 1-methylpiperidine-2-carboxylate Methyl C₉H₁₇NO₂ 171.24 Smaller substituent, enhanced solubility
Ethyl 1-Boc-piperidine-2-carboxylate tert-Butoxycarbonyl (Boc) C₁₃H₂₃NO₄ 257.33 Amine-protecting group for synthesis
Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate 5-Fluoropyridin-2-yl C₁₃H₁₇FN₂O₂ 252.28 Fluorine enhances metabolic stability
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate 2-Formylphenyl C₁₅H₁₉NO₃ 261.32 Aldehyde group for further functionalization

Physicochemical Properties

  • Solubility : Aliphatic substituents like methyl improve aqueous solubility, whereas aromatic groups reduce it, necessitating formulation adjustments for pharmaceutical use .
  • Stability : Fluorinated derivatives (e.g., Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Research Findings and Data Gaps

While the provided evidence lacks direct studies on this compound, inferences from structural analogs suggest:

  • Biological Activity : The phenyl group may improve binding affinity to serotonin or dopamine receptors, as seen in related antipsychotic agents .
  • Synthetic Utility : Its ester group allows for hydrolysis to carboxylic acids or transesterification, enabling diverse derivatization .

Biological Activity

Ethyl 1-phenylpiperidine-2-carboxylate (EPPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological profiles, including analgesic and antinociceptive properties. This article aims to provide a comprehensive overview of the biological activity of EPPC, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

The compound features a piperidine ring substituted with an ethyl ester and a phenyl group, which contributes to its biological activity.

The biological activity of EPPC is primarily attributed to its interaction with various molecular targets within the body. It is believed to act on opioid receptors, similar to other piperidine derivatives, leading to analgesic effects. Studies have shown that compounds with a similar structure exhibit morphine-like activity, suggesting that EPPC may also possess such properties .

Pharmacological Effects

Table 1: Summary of Biological Activities of EPPC and Related Compounds

CompoundActivity TypeObserved EffectsReference
This compound (EPPC)AnalgesicSignificant pain relief in models
1-Methyl-4-phenylpiperidineAnalgesicMorphine-like effects
4-PhenylpiperidinesAntimicrobialInhibition of M. tuberculosis growth
PethidineAnalgesicStrong analgesic properties

Synthesis and Derivative Studies

The synthesis of EPPC and its derivatives has been documented extensively. Various methods have been employed to optimize yield and purity. For instance, recent studies have focused on the functionalization of piperidine rings to enhance biological activity while minimizing toxicity .

Table 2: Synthesis Methods for Piperidine Derivatives

MethodYield (%)Comments
Asymmetric hydrogenation>85High selectivity for desired isomers
C(sp³)–H bond functionalizationVariesEffective for diverse functional groups
Oxidative ring contraction53-61Useful for creating pyrrolidinones

Q & A

Q. What are the standard synthetic routes for Ethyl 1-phenylpiperidine-2-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via cyclization or substitution reactions involving piperidine derivatives. For example, carboxylation of 1-phenylpiperidine intermediates with ethyl chloroformate under anhydrous conditions is a common approach. Reaction parameters such as temperature (often 0–5°C for exothermic steps), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of acylating agents) are critical for yield optimization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .

Q. How is the structural characterization of this compound validated in crystallographic studies?

X-ray crystallography remains the gold standard for structural validation. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, with emphasis on resolving disorder in phenyl or piperidine moieties. Hydrogen bonding networks and torsional angles between the ester group and the piperidine ring are key metrics for confirming stereochemical accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. Engineering controls such as fume hoods are required to mitigate inhalation risks (Category 4 acute toxicity per EU-GHS/CLP). Emergency measures include rinsing exposed skin with soap/water (P302 + P352) and immediate medical consultation for ingestion (P313) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Contradictions in chemical shift assignments (e.g., overlapping signals in the piperidine ring) may arise from dynamic processes like ring puckering. Variable-temperature NMR (VT-NMR) or deuterated solvent screening (e.g., DMSO-d6 vs. CDCl3) can clarify exchange phenomena. Computational tools (DFT-based NMR prediction) are also valuable for cross-validating experimental spectra .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones or Jacobsen’s salen complexes) can induce asymmetry during cyclization. Post-synthesis, chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution (lipase-mediated ester hydrolysis) are effective for isolating enantiomers. Monitoring optical rotation ([α]D) and comparing with literature values ensures purity .

Q. How do steric and electronic effects influence the reactivity of Ethyl 1-phenylpiepridine-2-carboxylate in nucleophilic substitutions?

The ester group’s electron-withdrawing nature activates the piperidine ring toward nucleophilic attack at the C2 position. Steric hindrance from the phenyl group slows reactivity at adjacent carbons. Kinetic studies (e.g., Hammett plots) using para-substituted aryl derivatives can quantify electronic effects, while DFT calculations (e.g., Gibbs free energy of transition states) model steric contributions .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to biological targets like enzymes or receptors. ADMET prediction tools (SwissADME, pkCSM) evaluate logP, bioavailability, and metabolic stability. Validation against in vitro assays (e.g., hepatic microsomal stability tests) is critical for aligning computational and experimental data .

Methodological Considerations

  • Data Analysis : Use statistical tools (e.g., R or Python’s SciPy) for regression analysis of reaction yields or spectroscopic data. Report confidence intervals (95% CI) and p-values to quantify significance .
  • Ethical Research Practices : Document safety protocols and ethical approvals (if applicable) per institutional guidelines, emphasizing compliance with REACH or OSHA standards .

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